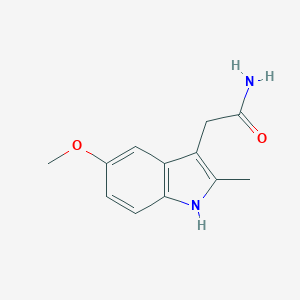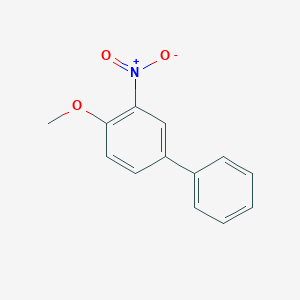
2-(Carbomethoxy)ethylmethyldichlorosilane
Overview
Description
Molecular Structure Analysis
The molecular structure of silane derivatives is crucial for their reactivity and the type of derivatives they form. For example, the CEDMS derivatives formed from CEDMSDEA have specific retention and detection characteristics in gas chromatography, which are influenced by their molecular structure. The structure of 2-(Carbomethoxy)ethylmethyldichlorosilane would similarly dictate its reactivity and the types of derivatives it could form, although the exact details are not provided in the papers.Chemical Reactions Analysis
The chemical reactions involving silane compounds are diverse and depend on the functional groups present. The paper on CEDMSDEA illustrates how it reacts with various functional groups to form silyl derivatives. These reactions are typically used to protect or derivatize functional groups for analytical purposes. While the specific reactions of 2-(Carbomethoxy)ethylmethyldichlorosilane are not detailed, it is likely that it would undergo similar reactions with nucleophiles, given its dichlorosilane moiety.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Carbomethoxy)ethylmethyldichlorosilane are important for its application in synthesis and analysis. It has a molecular weight of 201.12 g/mol . It has no hydrogen bond donor count, a hydrogen bond acceptor count of 2, a rotatable bond count of 4, and a topological polar surface area of 26.3 Ų . Its exact mass and monoisotopic mass are 199.9827115 g/mol . It has a heavy atom count of 10 .Scientific Research Applications
High-Performance Liquid Chromatography (HPLC) Enantioseparations
Organosilanes with terminal carboxylic acid groups, such as 2-(Carbomethoxy)ethylmethyldichlorosilane , have been used to immobilize chiral selectors like vancomycin to solid supports in HPLC. This application is crucial for the separation of enantiomers in pharmaceutical and biological research .
Immobilization of Macrocyclic Antibiotics
The compound has been utilized to immobilize macrocyclic antibiotics to solid supports via stable amide bonds. This is particularly useful in creating chiral stationary phases for the enantioselective separation of compounds in various chromatographic techniques .
Mechanism of Action
Target of Action
2-(Carbomethoxy)ethylmethyldichlorosilane is a type of organochlorosilane . It is primarily used as a chemical intermediate Similar compounds are known to be silylating agents, suggesting that this compound may also act as a silylating agent.
Mode of Action
As a silylating agent, 2-(Carbomethoxy)ethylmethyldichlorosilane likely interacts with specific functional groups in other molecules. For instance, related silane compounds are known to react with carboxyl, phenolic, and secondary hydroxyl groups to form silyl derivatives.
Biochemical Pathways
These modifications could potentially alter the function or activity of the targeted molecules.
Pharmacokinetics
The compound’s physical properties, such as its liquid state , could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(Carbomethoxy)ethylmethyldichlorosilane. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled with care, using appropriate protective equipment, and stored in a cool place . Additionally, the compound may react with water and moisture in the air to form hydrogen chloride .
properties
IUPAC Name |
methyl 3-[dichloro(methyl)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O2Si/c1-9-5(8)3-4-10(2,6)7/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCNCHYFFPUDIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50939457 | |
| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbomethoxy)ethylmethyldichlorosilane | |
CAS RN |
18163-34-3 | |
| Record name | Methyl 3-(dichloromethylsilyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18163-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3-(dichloromethylsilyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl 3-[dichloro(methyl)silyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50939457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)







